(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with various reagents, under different conditions, and with different catalysts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity/basicity, reactivity with common reagents, and stability .Scientific Research Applications
Anticancer Applications
Sulfonamides, including derivatives similar to "(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide," have been investigated for their anticancer properties. For instance, new sulfonamide derivatives have shown significant cytotoxic and anticancer effects, acting as selective inhibitors of human carbonic anhydrase (hCA) IX or hCA XII isoenzymes, which are associated with tumor progression and metastasis. Compounds with high Potency-Selectivity Expression (PSE) values were identified as lead anticancer compounds due to their targeted inhibitory action (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been synthesized and evaluated for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase, which plays a role in neurodegenerative diseases. High-affinity inhibitors of this enzyme have been identified, providing a pathway for investigating the role of the kynurenine pathway in neuronal injury and potential therapeutic interventions (Röver et al., 1997).
Material Science and Molecular Switches
In material science, derivatives of sulfonamides have been utilized in the synthesis of diarylethenes, which are compounds known for their ability to undergo reversible photochemical reactions. These reactions make them suitable for applications such as molecular switches and in the development of advanced materials with controllable properties (Matsuda and Irie, 2000).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have been explored as potent photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in PDT applications (Pişkin et al., 2020).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for sulfonamides and related compounds, offering scalable and straightforward approaches for the preparation of these molecules for further application in chemical and pharmaceutical fields (Aramini et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-phenyl-N-thiophen-3-ylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-17(15,13-12-6-8-16-10-12)9-7-11-4-2-1-3-5-11/h1-10,13H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVCMQOUZPWUBQ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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